2,3,5-Trimethylpyrazine-d3

Analytical Chemistry Food Analysis Mass Spectrometry

2,3,5-Trimethylpyrazine-d3 is a +3 Da deuterated isotopologue for Stable Isotope Dilution Assays (SIDA). It co-elutes identically with native 2,3,5-trimethylpyrazine while enabling unambiguous MS differentiation, correcting for matrix effects and recovery losses. This ensures accurate quantification in complex food and biological matrices. Non-deuterated or alternative deuterated analogs compromise analytical validity. Ideal for quantifying 2,3,5-trimethylpyrazine in coffee, cocoa, and urine. Procure this high-purity (≥98%) internal standard for robust GC-MS and LC-MS/MS method development and validation.

Molecular Formula C7H10N2
Molecular Weight 125.19 g/mol
Cat. No. B12362176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylpyrazine-d3
Molecular FormulaC7H10N2
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)C
InChIInChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i2D3
InChIKeyIAEGWXHKWJGQAZ-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylpyrazine-d3 – Deuterated Analytical Standard for Food, Flavor & Metabolism Research


2,3,5-Trimethylpyrazine-d3 (CAS 1082582-30-6) is a stable isotopologue of the key flavor odorant 2,3,5-Trimethylpyrazine, in which three hydrogen atoms are replaced by deuterium (molecular weight 125.19 g/mol, purity ≥98%) . As a deuterium-labeled analog of an endogenously produced pyrazine metabolite , this compound is specifically engineered for use as a quantitative internal standard in LC-MS and GC-MS analyses, offering distinct advantages in correction for matrix effects and ionization variability compared to non-isotopic internal standards [1].

Why 2,3,5-Trimethylpyrazine-d3 Cannot Be Replaced by Non-Deuterated or Structurally Similar Internal Standards


Attempting to substitute 2,3,5-Trimethylpyrazine-d3 with the non-deuterated parent compound or a different alkylpyrazine internal standard in quantitative mass spectrometry workflows introduces significant analytical error. The non-deuterated analog is an endogenous metabolite present in biological and food matrices, making it unsuitable as an exogenous internal standard . Structurally similar compounds, such as 2,3,5-Trimethylpyrazine-d9, possess different physicochemical properties (e.g., mass shift and chromatographic retention) that can lead to mismatched recovery and ionization responses, thereby compromising the accuracy of isotope dilution quantification [1].

Quantitative Evidence Guide: 2,3,5-Trimethylpyrazine-d3 vs. Closest Analogs in Analytical Performance


Mass Spectral Differentiation and Reduced Isobaric Interference in Complex Food Matrices

In GC-MS analysis of coffee samples, the non-deuterated 2,3,5-Trimethylpyrazine suffers from interference by coeluting compounds that form ions with identical m/z ratios to those used for quantification [1]. The deuterated analog, 2,3,5-Trimethylpyrazine-d3, provides a +3 Da mass shift, enabling unambiguous discrimination from the endogenous analyte and coeluting interferents. This mass shift is sufficient to avoid spectral overlap while minimizing chromatographic isotope effects that can occur with heavier deuterated analogs like the d9 variant [2].

Analytical Chemistry Food Analysis Mass Spectrometry

Enhanced Accuracy and Precision in Stable Isotope Dilution Assays (SIDA) for Alkylpyrazine Quantification

Stable isotope dilution assays (SIDA) using deuterated internal standards like 2,3,5-Trimethylpyrazine-d3 are recognized as the most accurate mass spectrometric technique for quantification of trace-level analytes [1]. In a study quantifying 12 alkylpyrazines in coffee via SIDA-GC-MS, the use of deuterated internal standards enabled the determination of 2,3,5-Trimethylpyrazine concentrations with high precision across a range of 82.1 to 211.6 mg/kg total pyrazines [2]. Without isotopic internal standards, quantification of 2,3,5-Trimethylpyrazine is hampered by matrix-induced ion suppression and variable recovery [3].

Analytical Method Validation Food Chemistry Quantitative Analysis

Optimized Physicochemical Properties and Minimal Isotope Exchange vs. Heavier Deuterated Analogs

The degree of deuterium substitution in an internal standard critically influences its chromatographic behavior and susceptibility to isotope exchange. 2,3,5-Trimethylpyrazine-d3 exhibits a minimal retention time shift relative to the non-deuterated analyte due to the small number of deuterium atoms, thereby maintaining co-elution essential for accurate matrix effect correction [1]. In contrast, perdeuterated analogs (e.g., d9 or d10) can exhibit significantly different retention times and MS/MS responses, which may introduce quantification errors if not carefully calibrated [2]. The d3 form also demonstrates minimal hydrogen-deuterium scrambling in the collision cell compared to heavier analogs [3].

Analytical Chemistry Stable Isotope Labeling Method Development

Optimal Research & Industrial Use Cases for 2,3,5-Trimethylpyrazine-d3 Based on Quantitative Differentiation


Accurate Quantification of 2,3,5-Trimethylpyrazine in Roasted Coffee and Other Thermally Processed Foods

Researchers and quality control laboratories seeking to accurately measure 2,3,5-Trimethylpyrazine levels in coffee, cocoa, or other Maillard reaction products should utilize 2,3,5-Trimethylpyrazine-d3 as an internal standard in SIDA-GC-MS or SIDA-LC-MS/MS methods. The +3 Da mass shift allows for unambiguous detection and quantification even in the presence of coeluting interferents, as demonstrated in published coffee analyses [1].

Metabolic Tracing and Pharmacokinetic Studies of Pyrazine-Derived Flavor Compounds

In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of 2,3,5-Trimethylpyrazine following dietary intake, 2,3,5-Trimethylpyrazine-d3 serves as an ideal tracer or internal standard for quantifying parent compound and metabolites in biological fluids (e.g., urine) using SIDA-UHPLC-MS/MS [2]. Its near-identical chromatographic behavior ensures accurate correction for matrix effects in complex biofluids.

Method Development and Validation for Pyrazine Analysis in Complex Matrices

Analytical chemists developing new LC-MS or GC-MS methods for the quantification of alkylpyrazines in food, environmental, or biological samples should incorporate 2,3,5-Trimethylpyrazine-d3 as a surrogate recovery standard. Its minimal isotope exchange and retention time shift relative to the native analyte make it a robust choice for method validation, reducing the need for complex matrix-matched calibration curves [3].

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